CC(C)c1cc(C(C)C)c(C@HO)c(c1)C(C)C
. This indicates that the compound has a chiral center at the carbon atom attached to the hydroxyl group (OH).
(S)-1-(2,4,6-Triisopropylphenyl)ethanol has demonstrated versatility in various stereoselective reactions. Notably, it exhibits excellent diastereoselectivity as a chiral auxiliary in the β-addition of alkyl radicals to 2-(arylsulfinyl)-2-cycloalkenones. [] This reaction proceeds with high yields and diastereoselectivity, leading to the formation of 3-alkyl-2-(arylsulfinyl)-1-cyclopentanones or 3-alkyl-2-(arylsulfinyl)-1-cyclohexanones. [] The reaction's stereoselectivity can be further modulated by the addition of bidentate Lewis acids, which influence the conformation of intermediates and lead to the preferential formation of specific diastereomers. []
The mechanism of action of (S)-1-(2,4,6-Triisopropylphenyl)ethanol as a chiral auxiliary hinges on its steric bulk. The bulky 2,4,6-triisopropylphenyl group effectively shields one face of the molecule, creating a sterically hindered environment. [] When participating in reactions, this steric hindrance dictates the approach of reagents, favoring interactions from the less hindered face and ultimately leading to the preferential formation of one stereoisomer over another. []
(S)-1-(2,4,6-Triisopropylphenyl)ethanol is a white crystalline solid with a melting point of 84–85 °C. [] It exhibits optical activity, with a specific rotation of + 46.2 (c 1.0, CHCl3) for the (R)-enantiomer and −46.0 (c 1.0, CHCl3) for the (S)-enantiomer. [] No special handling or storage precautions are necessary, and it has no known toxicity. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4